molecular formula C7H4F2N2 B1403776 4,7-Difluoro-1H-benzo[d]imidazole CAS No. 1360938-32-4

4,7-Difluoro-1H-benzo[d]imidazole

Cat. No.: B1403776
CAS No.: 1360938-32-4
M. Wt: 154.12 g/mol
InChI Key: PNSOPTKHZZPBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two fluorine atoms at the 4th and 7th positions of the benzimidazole ring. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

4,7-Difluoro-1H-benzo[d]imidazole has several applications in scientific research:

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-difluoro-1,2-phenylenediamine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Comparison with Similar Compounds

    4,7-Dichloro-1H-benzo[d]imidazole: Similar structure but with chlorine atoms instead of fluorine.

    4,7-Dibromo-1H-benzo[d]imidazole: Bromine atoms replace the fluorine atoms.

    4,7-Diiodo-1H-benzo[d]imidazole: Iodine atoms are present instead of fluorine.

Uniqueness: 4,7-Difluoro-1H-benzo[d]imidazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity. This makes it particularly useful in applications where strong interactions with biological targets or high chemical stability are required .

Properties

IUPAC Name

4,7-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSOPTKHZZPBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Difluoro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4,7-Difluoro-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
4,7-Difluoro-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
4,7-Difluoro-1H-benzo[d]imidazole
Reactant of Route 5
4,7-Difluoro-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
4,7-Difluoro-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.